

Preparing Stock Solutions of TMX-4153: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and essential data for the preparation of **TMX-4153** stock solutions for in-vitro and in-vivo research applications. **TMX-4153** is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C)[1][2]. It functions by engaging the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of PIP4K2C[3][4].

Physicochemical and Solubility Data

TMX-4153 is a crystalline solid with a molecular weight of 1079.74 g/mol . Proper dissolution and storage are critical for maintaining its stability and activity. The following table summarizes the solubility and storage recommendations for **TMX-4153**.



Parameter	Value	Source
Molecular Formula	C59H67CIN10O6S	[1]
Molecular Weight	1079.74	[1]
Solubility in 10% DMSO / 90% Corn Oil	2.5 mg/mL (2.32 mM)	[1]
Solubility in 10% DMSO / 90% (20% SBE-β-CD in saline)	2.5 mg/mL (2.32 mM)	[1]
Storage of Solid Powder	-20°C for 3 years, 4°C for 2 years	[1]
Storage of Stock Solution	-80°C for 6 months, -20°C for 1 month	[1][2]

Experimental Protocols

Protocol 1: Preparation of TMX-4153 Stock Solution in DMSO

This protocol outlines the preparation of a high-concentration stock solution of **TMX-4153** in 100% DMSO, which can be further diluted for various in-vitro assays.

Materials:

- TMX-4153 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Vortex mixer
- Ultrasonic bath



Procedure:

- Pre-weighing: Carefully weigh the desired amount of TMX-4153 powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes.
 - If the solid does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes until the solution is clear[1].
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[1][2].

Protocol 2: Preparation of TMX-4153 Formulation for In-Vivo Studies (Corn Oil)

This protocol describes the preparation of a **TMX-4153** formulation suitable for in-vivo administration, such as oral gavage or subcutaneous injection.

Materials:

- TMX-4153 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Corn oil
- Sterile tubes
- · Calibrated pipettes
- Vortex mixer



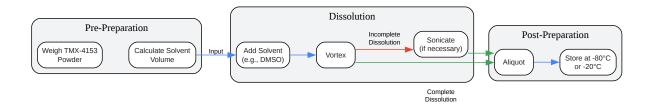
Ultrasonic bath

Procedure:

- Initial Dissolution: Prepare a concentrated stock solution of TMX-4153 in DMSO (e.g., 25 mg/mL).
- Formulation:
 - In a sterile tube, add the required volume of the TMX-4153 DMSO stock solution.
 - Add the appropriate volume of corn oil to achieve the final desired concentration (e.g., 2.5 mg/mL) and a final DMSO concentration of 10%[1].
 - The order of addition should be 10% DMSO followed by 90% corn oil[1].
- Homogenization:
 - Vortex the mixture thoroughly for 2-3 minutes.
 - Sonicate the formulation in an ultrasonic bath for 10-15 minutes to ensure a uniform and clear solution[1].
- Administration: Use the freshly prepared formulation for in-vivo experiments.

Visualized Workflow and Mechanism of Action

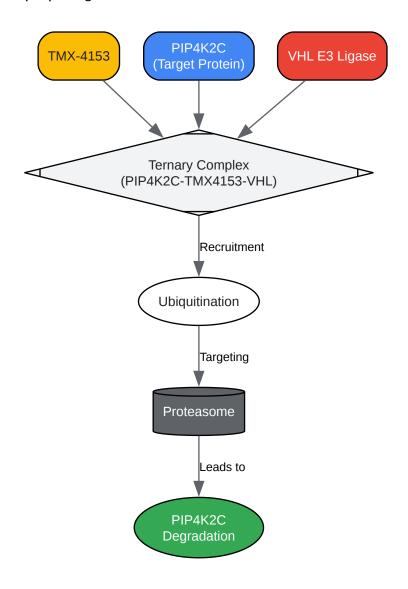
The following diagrams illustrate the experimental workflow for preparing **TMX-4153** stock solutions and its mechanism of action.





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Caption: Workflow for preparing TMX-4153 stock solutions.



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Caption: Mechanism of action of TMX-4153 as a PROTAC degrader.

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